1-Phenyl-2-nitropropene

Catalog No.
S515787
CAS No.
705-60-2
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-2-nitropropene

CAS Number

705-60-2

Product Name

1-Phenyl-2-nitropropene

IUPAC Name

[(E)-2-nitroprop-1-enyl]benzene

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+

InChI Key

WGSVFWFSJDAYBM-BQYQJAHWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-phenyl-2-nitro-1-propene, 1-phenyl-2-nitropropene, 1-phenyl-2-nitropropene, (E)-isomer, 2-nitro-1-phenyl-1-propene

Canonical SMILES

CC(=CC1=CC=CC=C1)[N+](=O)[O-]

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]

The exact mass of the compound 1-Phenyl-2-nitropropene is 163.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2014. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Phenyl-2-nitropropene (P2NP, CAS 705-60-2) is a highly versatile, trisubstituted conjugated nitroalkene utilized extensively as a building block in organic synthesis and fine chemical manufacturing. Functioning as a potent Michael acceptor and dienophile, its structure features a phenyl ring conjugated with a carbon-carbon double bond and an electron-withdrawing nitro group, anchored by a critical alpha-methyl substitution. This specific structural arrangement dictates its reactivity profile, making it a preferred precursor for the synthesis of complex heterocycles, chiral nitroalkanes, and specific pharmaceutical intermediates via controlled reduction or cycloaddition pathways [1].

Generic substitution with closely related analogs, such as trans-beta-nitrostyrene or 1-phenyl-2-nitroethane, fundamentally compromises synthesis workflows. The alpha-methyl group in 1-phenyl-2-nitropropene alters both the steric bulk and the electronic distribution of the alkene. In cycloaddition reactions, this steric hindrance completely inverts the regiochemical outcome compared to unmethylated nitrostyrenes, meaning substitution will yield the incorrect heterocyclic regioisomer [1]. Furthermore, during nucleophilic conjugate additions, P2NP generates a highly substituted intermediate capable of forming quaternary stereocenters, a structural feat impossible to achieve with beta-nitrostyrene. Attempting to use 1-phenyl-2-nitroethane as a safer alternative fails entirely in these applications, as it lacks the conjugated pi-system required for Michael additions.

Regioselectivity Inversion in [3+2] Cycloadditions

The presence of the alpha-methyl group on 1-phenyl-2-nitropropene dictates a completely different regiochemical pathway in polar [3+2] cycloadditions (e.g., with azomethine ylides) compared to trans-beta-nitrostyrene. Experimental and theoretical DFT studies confirm a remarkable inversion in regioselectivity when switching from the disubstituted nitrostyrene to the trisubstituted P2NP[1].

Evidence DimensionRegiochemical outcome in [3+2] cycloaddition
Target Compound DataComplete inversion of regioselectivity (yields the sterically driven regioisomer)
Comparator Or Baselinetrans-beta-nitrostyrene (yields the standard electronically driven regioisomer)
Quantified Difference100% inversion of the primary regioisomer formed
Conditions[3+2] cycloaddition with azomethine ylides generated in situ

Buyers synthesizing specific pyrrolidine or heterocyclic scaffolds must procure P2NP to access the inverted regioisomer that standard nitrostyrenes cannot produce.

Enantioselective Biocatalytic Reduction Suitability

Microbial reduction utilizing baker's yeast (Saccharomyces cerevisiae) demonstrates high sensitivity to the substitution pattern of nitroalkenes. While alpha,beta-disubstituted nitroalkenes like nitrostyrene yield modest to low enantiomeric excess (e.e. up to 52%), trisubstituted nitroalkenes such as 1-phenyl-2-nitropropene are chemoselectively reduced to the corresponding chiral nitroalkanes with excellent enantioselectivity [1].

Evidence DimensionEnantiomeric excess (e.e.) in biocatalytic reduction
Target Compound DataExcellent enantioselectivity (high e.e. for trisubstituted nitroalkenes)
Comparator Or Baselinealpha,beta-disubstituted nitroalkenes (e.e. ≤ 52%)
Quantified DifferenceSignificant enhancement in e.e. due to the alpha-methyl steric anchor
ConditionsBaker's yeast (Saccharomyces cerevisiae) reduction in aqueous/ethanol media

For asymmetric synthesis workflows, P2NP provides superior stereocontrol, significantly reducing downstream chiral purification costs.

Chemoselective Cathodic Reduction to Oximes

1-Phenyl-2-nitropropene can be precisely controlled during electrochemical reduction to yield specific intermediates without over-reduction. At cathodic reduction potentials between -0.3 and -0.5 V (vs. SCE) at a mercury or graphite cathode, P2NP is selectively reduced to phenylacetone oxime in high yields. It is only at higher negative potentials (-1.1 V) that the primary amine is formed[1]. This chemoselectivity is superior to standard chemical reductions (e.g., excess lithium aluminum hydride), which often yield complex mixtures of oximes, amines, and partial reduction products.

Evidence DimensionProduct chemoselectivity (Oxime vs. Amine)
Target Compound DataHigh yield of phenylacetone oxime at -0.3 to -0.5 V
Comparator Or BaselineStandard LAH reduction (yields mixed oxime/amine/byproducts)
Quantified DifferenceNear-quantitative chemoselectivity for the oxime at controlled voltage
ConditionsCathodic reduction in divided cell (0.3 M H2SO4 in 2-propanol/water)

Allows industrial buyers to precisely manufacture oxime intermediates using scalable, green electrosynthesis rather than relying on hazardous, unselective metal hydrides.

Regiocontrolled Synthesis of Multisubstituted Pyrrolidines

Driven by its unique steric profile that inverts regioselectivity compared to unmethylated analogs, P2NP is the required dienophile/dipolarophile for synthesizing highly substituted pyrrolidines and tetrahydrofurans via [3+2] and [4+2] cycloadditions. This is critical for drug discovery programs targeting complex, sterically constrained heterocyclic APIs [1].

Enantioselective Production of Chiral Nitroalkanes

Because trisubstituted nitroalkenes achieve vastly superior enantiomeric excess during baker's yeast reduction, P2NP is the optimal starting material for biocatalytic workflows aiming to produce highly enantioenriched chiral nitroalkanes, minimizing the need for expensive chiral chromatography [2].

Scalable Electrosynthesis of Phenylacetone Oxime

Leveraging its distinct cathodic reduction potentials, P2NP is ideally suited for the electrochemical manufacturing of phenylacetone oxime. By maintaining the reduction potential at -0.3 to -0.5 V, manufacturers can achieve high chemoselectivity, completely bypassing the safety hazards and poor selectivity associated with bulk lithium aluminum hydride reductions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

163.063328530 Da

Monoisotopic Mass

163.063328530 Da

Heavy Atom Count

12

LogP

2.52 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YT17M2UOTY

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18315-84-9
705-60-2

Wikipedia

Phenyl-2-nitropropene

Dates

Last modified: 08-15-2023
1: Xavier S, Periandy S. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. Spectrochim Acta A Mol Biomol Spectrosc. 2015;149:216-30. doi: 10.1016/j.saa.2015.04.055. Epub 2015 Apr 25. PubMed PMID: 25965169.
2: Collins M, Salouros H, Cawley AT, Robertson J, Heagney AC, Arenas-Queralt A. delta(13)C and delta(2)H isotope ratios in amphetamine synthesized from benzaldehyde and nitroethane. Rapid Commun Mass Spectrom. 2010 Jun 15;24(11):1653-8. doi: 10.1002/rcm.4563. PubMed PMID: 20486262.
3: Mori A, Ishiyama I, Akita H, Suzuki K, Mitsuoka T, Oishi T. Reduction of nitroolefin using microorganisms. Chem Pharm Bull (Tokyo). 1990 Dec;38(12):3449-51. PubMed PMID: 2092944.
4: Sinnema A, Verweij AM. Impurities in illicit amphetamine: review. Bull Narc. 1981;33(3):37-54. Review. PubMed PMID: 7039749.

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